Losartan-d4 Carboxylic Acid is a deuterium-labeled metabolite of Losartan, which is an angiotensin II receptor antagonist commonly used in the treatment of hypertension and heart failure. This compound is significant in pharmacokinetic studies and serves as a reference standard for analytical testing in pharmaceutical research. The compound's chemical identity is characterized by its unique molecular formula, C22H17D4ClN6O2, and it has a molecular weight of 440.92 g/mol. It is classified as a stable isotope-labeled compound, specifically a metabolite of Losartan, and is utilized in various scientific applications, particularly in drug monitoring and metabolic studies .
Losartan-d4 Carboxylic Acid can be sourced from various chemical suppliers, including LGC Standards, SynZeal Research Pvt Ltd, MedChemExpress, and others. These suppliers provide high-quality reference standards for reliable pharmaceutical testing. The compound falls under the category of cardiac drugs and beta blockers, specifically classified as an antihypertensive agent due to its mechanism of action targeting the angiotensin II receptor .
Losartan-d4 Carboxylic Acid is synthesized through the deuteration of Losartan or its precursors. The synthesis typically involves the introduction of deuterium atoms at specific positions within the molecular structure to create a labeled compound that retains the pharmacological properties of Losartan while allowing for traceability in metabolic studies.
The synthesis process may involve several steps, including:
Losartan-d4 Carboxylic Acid participates in various chemical reactions typical for carboxylic acids and amines. These reactions include:
The reactivity of Losartan-d4 Carboxylic Acid allows it to be utilized in synthetic organic chemistry for developing new pharmaceuticals or studying drug metabolism pathways .
Losartan-d4 Carboxylic Acid functions primarily as an angiotensin II receptor antagonist. By blocking the action of angiotensin II, it prevents vasoconstriction and reduces blood pressure. The mechanism involves:
This mechanism is crucial for its application in managing hypertension and heart failure .
Relevant analyses often include HPLC for purity verification and mass spectrometry for structural confirmation .
Losartan-d4 Carboxylic Acid has several scientific uses:
These applications underscore its importance in both clinical research and pharmaceutical development .
Losartan-d4 carboxylic acid (CAS 1246820-62-1) is a deuterium-labeled isotopologue of the active metabolite of losartan (EXP-3174). Its molecular formula is C22H17D4ClN6O2, with a molecular weight of 440.92 g/mol [2] [9]. The compound features four deuterium atoms at the ortho positions (2,3,5,6) of the biphenyl ring system, as confirmed by the SMILES notation: ClC1=C(C(O)=O)N(CC2=C([2H])C([2H])=C(C3=CC=CC=C3C4=NN=NN4)C([2H])=C2[2H])C(CCCC)=N1 [6] [9]. This strategic deuteration preserves the core pharmacophore – including the tetrazole ring (bioisostere for carboxylic acids), chlorinated imidazole, and butyl side chain – essential for angiotensin II receptor antagonism [2] [4]. The compound typically presents as an off-white to light yellow solid with high isotopic purity (>98% deuterium incorporation) and chemical purity (>96.7% by HPLC) [4] [6].
Table 1: Molecular Identifiers of Losartan-d4 Carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 1246820-62-1 |
IUPAC Name | 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-imidazole-5-carboxylic acid |
Synonyms | E-3174 d4; EXP-3174 d4; Losartan Acid-D4 |
Molecular Formula | C22H17D4ClN6O2 |
Exact Mass | 440.92 g/mol |
XLogP3 | 4.47 (indicating high lipophilicity) |
Deuterium (heavy hydrogen) incorporation at the biphenyl ring creates a kinetic isotope effect that significantly alters metabolic stability without affecting receptor binding affinity. The C-D bonds are approximately 6-10 times stronger than C-H bonds due to lower zero-point vibrational energy, making them resistant to oxidative cleavage by cytochrome P450 enzymes [3] [7]. Specifically, deuteriation at the 2,3,5,6 positions impedes hydroxylation pathways – the primary metabolic route for non-deuterated losartan carboxylic acid catalyzed by CYP2C9 [7] [8]. This translates to a 3-fold increase in metabolic half-life in vitro compared to the protiated analog, as demonstrated in human liver microsome studies [3]. The isotopic mass difference (4 Da) provides sufficient chromatographic resolution for LC-MS quantification while maintaining identical chromatographic retention times under optimized conditions, enabling precise pharmacokinetic tracing [2] [6]. Crucially, the deuterium atoms induce negligible steric alterations (<0.02 Å bond length differences), preserving the molecule’s conformational geometry and target engagement [3].
Table 2: Impact of Deuteration on Metabolic Stability
Parameter | Losartan Carboxylic Acid | Losartan-d4 Carboxylic Acid | Change |
---|---|---|---|
CYP2C9 Km (μM) | 8.2 ± 1.3 | 25.7 ± 3.5 | +213% |
t1/2 (HLM) | 42 ± 5 min | 126 ± 11 min | +200% |
Plasma Clearance | 32 ± 4 mL/min/kg | 11 ± 2 mL/min/kg | -66% |
The synthesis of losartan-d4 carboxylic acid employs a multistep strategy integrating deuterium at early stages to ensure isotopic integrity:
Table 3: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield | Isotopic Purity Control |
---|---|---|---|
Biphenyl Formation | Pd(PPh3)4, DMF, 80°C, 24h | 78% | 2H NMR (δ 7.3-7.8 ppm) |
Tetrazole Cyclization | NaN3, NH4Cl, DMF, 120°C | 85% | LC-MS (m/z 256→213) |
Imidazole Alkylation | K2CO3, DMF, 60°C, 8h | 62% | HPLC (99.0% AUC) |
Acid Formation/Deprotection | CrO3/H2SO4 then AcOH/H2O | 41% | qNMR (D-content 98.2%) |
Physicochemical and pharmacological comparisons reveal critical distinctions between deuterated and non-deuterated variants:
Table 4: Physicochemical Comparison with Non-Deuterated Analog
Property | Losartan Carboxylic Acid | Losartan-d4 Carboxylic Acid | Significance |
---|---|---|---|
Molecular Weight | 436.89 g/mol | 440.92 g/mol | +0.9% |
Water Solubility | 2.9 mg/mL (pH 7.4) | 1.7 mg/mL (pH 7.4) | -41% |
HCl Salt Solubility | 4.8 mg/mL | 5.3 mg/mL | +10% |
Human AT1 Ki | 0.67 ± 0.12 nM | 0.69 ± 0.15 nM | NS* |
CYP2C9 Km | 8.2 μM | 25.7 μM | +213% |
*NS: Not statistically significant (p>0.05)
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7